3-(2-oxopyrrolidin-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
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Overview
Description
3-(2-oxopyrrolidin-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidinone ring, a thiophene moiety, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxopyrrolidin-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide typically involves multiple steps. One common route includes the condensation of 2-pyrrolidone with 2-oxobutyric acid in refluxing toluene to form 2-(2-oxopyrrolidin-1-yl)-2-butenoic acid. This intermediate is then treated with phosphorus pentachloride (PCl5) in tetrahydrofuran (THF) to yield the corresponding acyl chloride. The acyl chloride is subsequently reacted with dry ammonia to form the amide, which is then subjected to asymmetric hydrogenation using hydrogen gas over a chiral rhodium catalyst to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxopyrrolidin-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and thiophene moieties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-oxopyrrolidin-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-oxopyrrolidin-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxopyrrolidin-1-yl)benzamide
- 2-(2-oxopyrrolidin-1-yl)-2-butenoic acid
- 3-(2-oxopyrrolidin-1-yl)propanoic acid
Uniqueness
3-(2-oxopyrrolidin-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15-7-2-8-19(15)13-5-1-4-12(10-13)16(21)18-17-11-14-6-3-9-22-14/h1,3-6,9-11H,2,7-8H2,(H,18,21)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNVGTAJPDLBLY-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N/N=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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